4-Chloro-2-ethyl-6-isopropylpyrimidine
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-ethyl-6-isopropylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the chlorination of 2-ethyl-6-isopropylpyrimidine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure high yield and purity.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
4-Chloro-2-ethyl-6-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives. Common reagents include sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
4-Chloro-2-ethyl-6-isopropylpyrimidine has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides, due to its ability to interfere with specific biological pathways in pests.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, which have applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-6-isopropylpyrimidine depends on its specific application. In pharmaceuticals, it often targets enzymes or receptors involved in disease pathways. For instance, it may inhibit key enzymes in cancer cells, leading to cell death or reduced proliferation . The compound’s interaction with molecular targets typically involves binding to active sites or allosteric sites, thereby modulating the activity of the target protein.
Comparison with Similar Compounds
4-Chloro-2-ethyl-6-isopropylpyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dichloro-6-ethylpyrimidine: Similar in structure but with two chlorine atoms, making it more reactive in substitution reactions.
4-Chloro-2-methyl-6-isopropylpyrimidine: Differing by a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
2-Ethyl-4,6-dichloropyrimidine: Another derivative with different substitution patterns, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-ethyl-6-propan-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-4-9-11-7(6(2)3)5-8(10)12-9/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHQTCPKAMHTHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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